6-Methoxy-1,2,4-triazin-3-amine
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Overview
Description
6-Methoxy-1,2,4-triazin-3-amine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,4-triazin-3-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methoxyamine. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The process can be enhanced using microwave irradiation, which reduces reaction time and increases yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product. The scalability of the process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1,2,4-triazin-3-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Cyclization: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include substituted triazines, triazine oxides, and fused triazine derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
6-Methoxy-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is used in the production of herbicides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 2-Amino-4-methylamino-6-ethoxy-1,3,5-triazine
- 3,4-Diphenyl-7-(hetero)arylimidazo[2,1-c][1,2,4]triazin-6-amine
Comparison: 6-Methoxy-1,2,4-triazin-3-amine is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. Compared to other triazine derivatives, it exhibits different solubility, stability, and biological activity profiles. These differences make it suitable for specific applications where other triazines may not be as effective .
Properties
Molecular Formula |
C4H6N4O |
---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
6-methoxy-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C4H6N4O/c1-9-3-2-6-4(5)8-7-3/h2H,1H3,(H2,5,6,8) |
InChI Key |
LXIICVUEXHJHPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=N1)N |
Origin of Product |
United States |
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